molecular formula C7H5ClN2O B6206590 3-chloro-1-(prop-2-yn-1-yl)-1,2-dihydropyrazin-2-one CAS No. 1602259-62-0

3-chloro-1-(prop-2-yn-1-yl)-1,2-dihydropyrazin-2-one

Cat. No.: B6206590
CAS No.: 1602259-62-0
M. Wt: 168.6
InChI Key:
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Description

3-chloro-1-(prop-2-yn-1-yl)-1,2-dihydropyrazin-2-one is a heterocyclic compound that contains a pyrazinone ring substituted with a chlorine atom and a prop-2-yn-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-1-(prop-2-yn-1-yl)-1,2-dihydropyrazin-2-one typically involves the reaction of 3-chloropyrazin-2-one with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

3-chloro-1-(prop-2-yn-1-yl)-1,2-dihydropyrazin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Formation of substituted pyrazinones.

    Cycloaddition reactions: Formation of triazole derivatives.

    Oxidation and reduction: Formation of oxidized or reduced pyrazinone derivatives.

Scientific Research Applications

3-chloro-1-(prop-2-yn-1-yl)-1,2-dihydropyrazin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-chloro-1-(prop-2-yn-1-yl)-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The prop-2-yn-1-yl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The chlorine atom can also participate in hydrogen bonding or halogen bonding interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-1-(prop-2-yn-1-yl)-1,2-dihydropyrazin-2-one is unique due to its combination of a pyrazinone ring with a prop-2-yn-1-yl group, which provides distinct reactivity and potential for diverse applications in medicinal chemistry and materials science.

Properties

CAS No.

1602259-62-0

Molecular Formula

C7H5ClN2O

Molecular Weight

168.6

Purity

95

Origin of Product

United States

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